molecular formula C14H9F3O2 B1590251 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde CAS No. 90035-20-4

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

Cat. No. B1590251
Key on ui cas rn: 90035-20-4
M. Wt: 266.21 g/mol
InChI Key: RFPORHXEHBGCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637536B2

Procedure details

To a stirred suspension of 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde (4.68 g, 17.58 mmol) and methyl(triphenyl)phosphonium bromide (6.28 g, 17.58 mmol) in dry THF (50 mL) was added NaH (3 g, 75 mmol) under nitrogen at 0° C. The mixture was stirred at room temperature for 3 h. The organic layer was washed three times with brine, dried over Na2SO4, filtered, and concentrated. Purification via flash chromatography afforded the title compound (890 mg, 19% yield) as a light green oil. LCMS: rt=4.19 min, [M+H+]=265
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
catalyst
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([O:9][C:10]2[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[H-].[Na+].[CH2:22]1COCC1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:14]([C:13]1[CH:16]=[CH:17][C:10]([O:9][C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:19])([F:18])[F:1])=[CH:4][CH:5]=2)=[CH:11][CH:12]=1)=[CH2:22] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.68 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)OC1=CC=C(C=O)C=C1)(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
6.28 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed three times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)OC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 890 mg
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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